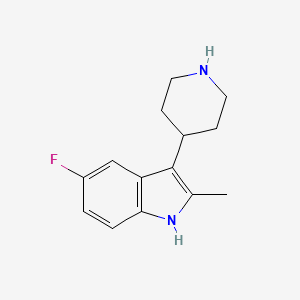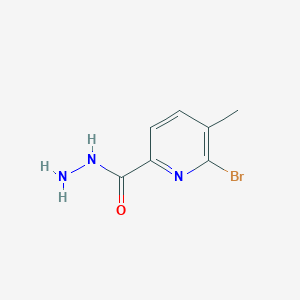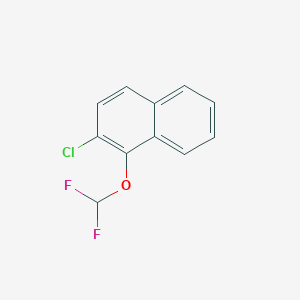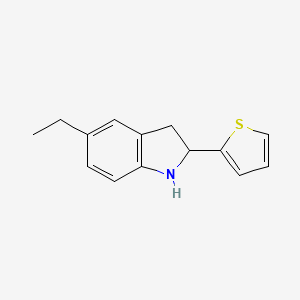![molecular formula C10H7F3N2O B11877985 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)
1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an ethanone group at the 2nd position of the imidazo[1,2-a]pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often employ similar multicomponent reactions, but with optimized conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications .
Comparison with Similar Compounds
1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
Imidazo[1,2-a]pyridine: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
1-(7-Methyl)imidazo[1,2-a]pyridin-2-yl)ethanone: The methyl group at the 7th position alters the compound’s properties compared to the trifluoromethyl derivative.
Properties
Molecular Formula |
C10H7F3N2O |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)8-5-15-3-2-7(10(11,12)13)4-9(15)14-8/h2-5H,1H3 |
InChI Key |
FQKJASFPJVAHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)

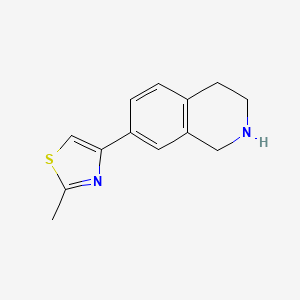

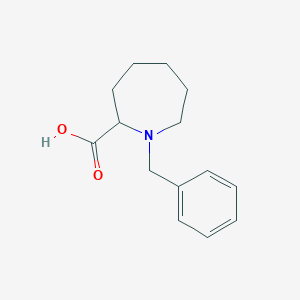
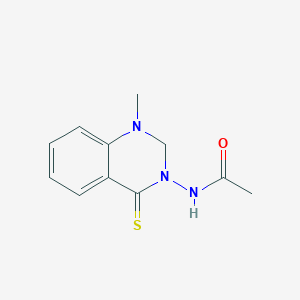
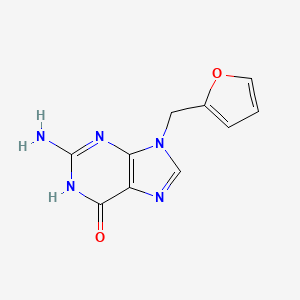

![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
